molecular formula C15H15Si B6289263 9-Dimethylsilylfluorene CAS No. 266346-59-2

9-Dimethylsilylfluorene

Cat. No. B6289263
CAS RN: 266346-59-2
M. Wt: 223.36 g/mol
InChI Key: RLNUDQJPWPCRCX-UHFFFAOYSA-N
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Description

9-Dimethylsilylfluorene (9-DSF) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile fluorophore that is used in a variety of biochemical and physiological studies due to its unique properties. 9-DSF is a highly fluorescent molecule that is able to emit light in both the visible and near-infrared (NIR) ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for applications such as fluorescence microscopy, flow cytometry, and imaging. Furthermore, 9-DSF has been used in studies of cell signaling, gene expression, and protein-protein interactions.

Scientific Research Applications

9-Dimethylsilylfluorene has a wide range of applications in scientific research. It has been used in a variety of studies such as cell signaling, gene expression, and protein-protein interactions. 9-Dimethylsilylfluorene is also used in fluorescence microscopy, flow cytometry, and imaging. It is a highly fluorescent molecule that is able to emit light in both the visible and near-infrared (NIR) ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for these applications.

Mechanism Of Action

9-Dimethylsilylfluorene is a fluorophore, which means that it is able to absorb and emit light. When 9-Dimethylsilylfluorene is exposed to light, it absorbs the energy and undergoes a transition from the ground state to an excited state. In the excited state, the molecule can emit light in the visible and NIR ranges of the electromagnetic spectrum. The intensity of the emitted light is proportional to the amount of energy absorbed.
Biochemical and Physiological Effects
9-Dimethylsilylfluorene has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs and toxins on cells, as well as to study the effects of gene expression on cell physiology. 9-Dimethylsilylfluorene has also been used to study the effects of cell signaling pathways on cell physiology. It has been used to study the effects of hormones and growth factors on cell behavior.

Advantages And Limitations For Lab Experiments

9-Dimethylsilylfluorene has several advantages for lab experiments. It is a highly fluorescent molecule that is able to emit light in both the visible and NIR ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for applications such as fluorescence microscopy and flow cytometry. Furthermore, 9-Dimethylsilylfluorene is a relatively inexpensive fluorophore, and its synthesis is both efficient and cost-effective.
However, there are some limitations to using 9-Dimethylsilylfluorene in lab experiments. It is not as photostable as some other fluorophores, meaning that it can degrade over time when exposed to light. Furthermore, 9-Dimethylsilylfluorene is not as sensitive as some other fluorophores, meaning that it may not be able to detect low concentrations of molecules.

Future Directions

There are several potential future directions for research involving 9-Dimethylsilylfluorene. One potential direction is to use 9-Dimethylsilylfluorene to study the effects of environmental factors on cell physiology. Another potential direction is to use 9-Dimethylsilylfluorene to study the effects of drugs and toxins on cells. Additionally, 9-Dimethylsilylfluorene could be used to study the effects of gene expression on cell behavior. Finally, 9-Dimethylsilylfluorene could be used to study the effects of cell signaling pathways on cell physiology.

Synthesis Methods

9-Dimethylsilylfluorene is synthesized from 3-methylsilylfluorene, which is a precursor compound. The synthesis of 9-Dimethylsilylfluorene involves a series of chemical reactions including an oxidation reaction, a Wittig reaction, and a nucleophilic substitution reaction. The oxidation reaction is used to convert 3-methylsilylfluorene to the corresponding aldehyde, followed by a Wittig reaction to form the corresponding alkene. Finally, a nucleophilic substitution reaction is used to convert the alkene to 9-Dimethylsilylfluorene. The synthesis of 9-Dimethylsilylfluorene has been reported to be both efficient and cost-effective.

properties

InChI

InChI=1S/C15H15Si/c1-16(2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNUDQJPWPCRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Dimethylsilylfluorene

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